molecular formula C12H14ClN3 B6624028 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine

Cat. No.: B6624028
M. Wt: 235.71 g/mol
InChI Key: SPILZFBMSCWDRF-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a chlorinated methylphenyl group with a pyrazolylmethylamine moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9-2-3-10(6-12(9)13)7-14-8-11-4-5-15-16-11/h2-6,14H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILZFBMSCWDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Substitution reaction: The pyrazole ring is then functionalized with a methyl group at the 5-position using methylating agents such as methyl iodide.

    Amination: The 3-chloro-4-methylphenyl group is introduced through a nucleophilic substitution reaction, where an amine group is attached to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, alkoxide, amines, typically in polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-3-ylmethyl)methanamine
  • 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-4-ylmethyl)methanamine
  • 1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-1-ylmethyl)methanamine

Uniqueness

1-(3-chloro-4-methylphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3-chloro-4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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